![molecular formula C10H12O B14658291 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one CAS No. 37939-82-5](/img/structure/B14658291.png)
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the norbornene family, which is characterized by a bicyclo[2.2.1]heptane framework. The presence of a propan-2-ylidene group and a ketone functional group at specific positions on the bicyclic structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Functional Group Introduction: The propan-2-ylidene group is introduced through a series of reactions, including alkylation or condensation reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Shares a similar bicyclic structure but lacks the propan-2-ylidene group.
Bicyclo[2.2.1]hept-5-en-2-ol: Contains a hydroxyl group instead of a ketone.
Bicyclo[2.2.1]hept-2-en-7-ol: Another derivative with a different functional group arrangement.
Uniqueness
The presence of the propan-2-ylidene group and the specific positioning of the ketone functional group make 7-(Propan-2-ylidene)bicyclo[221]hept-5-en-2-one unique
Eigenschaften
CAS-Nummer |
37939-82-5 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
7-propan-2-ylidenebicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H12O/c1-6(2)10-7-3-4-8(10)9(11)5-7/h3-4,7-8H,5H2,1-2H3 |
InChI-Schlüssel |
DMDVEZKZRLZEJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CC(=O)C1C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


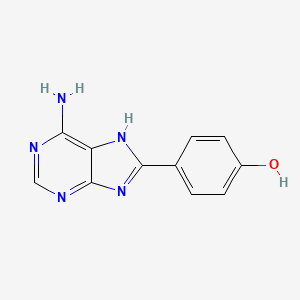
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
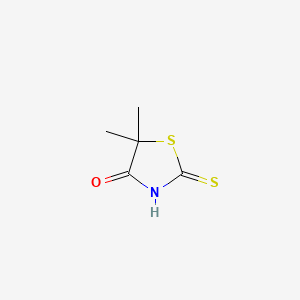
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

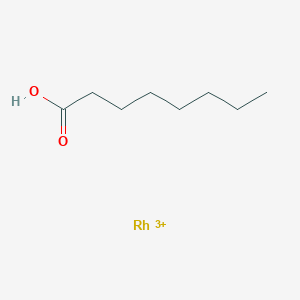
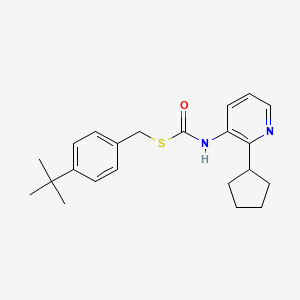
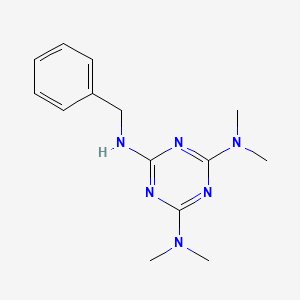

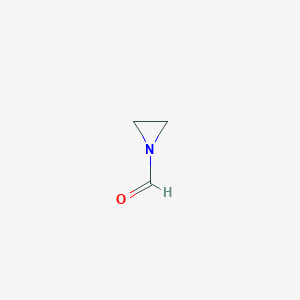
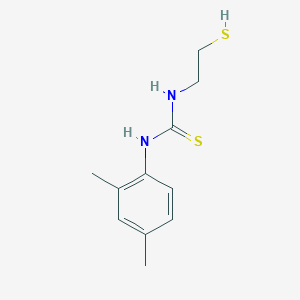
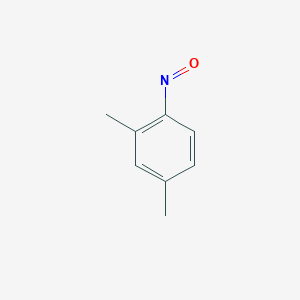
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)

